molecular formula C6H8O3 B2880706 Methyl 2-hydroxy-2-methylbut-3-ynoate CAS No. 1082737-09-4

Methyl 2-hydroxy-2-methylbut-3-ynoate

Cat. No.: B2880706
CAS No.: 1082737-09-4
M. Wt: 128.127
InChI Key: KGWOVEWJLPFMKP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identity of Methyl 2-hydroxy-2-methylbut-3-ynoate

A precise understanding of a molecule's identity is fundamental to its study. This section details the systematic naming, molecular formula, and classification of this compound.

IUPAC Naming Conventions

According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . This name is derived by identifying the longest carbon chain containing the principal functional group (the ester), which is a butanoate. The presence of a carbon-carbon triple bond starting at the third carbon is indicated by "but-3-ynoate". Substituents on the main chain, a hydroxyl group and a methyl group, are both located at the second carbon, leading to the "2-hydroxy-2-methyl" prefix. The "methyl" at the beginning of the name denotes the esterifying group.

Molecular Formula and Connectivity

The molecular formula for this compound is C₆H₈O₃ . uni.lu The connectivity of the atoms is explicitly defined by its structure: a four-carbon chain forms the backbone. The first carbon is part of a methyl ester group (-COOCH₃). The second carbon (the α-carbon) is a quaternary center, bonded to a hydroxyl group (-OH), a methyl group (-CH₃), the ester group, and the rest of the carbon chain. The third and fourth carbons form a terminal alkyne (a carbon-carbon triple bond, -C≡CH).

Table 1: Structural and Molecular Identifiers for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₆H₈O₃
SMILES CC(C#C)(C(=O)OC)O
InChI InChI=1S/C6H8O3/c1-4-6(2,8)5(7)9-3/h1,8H,2-3H3

| InChIKey | KGWOVEWJLPFMKP-UHFFFAOYSA-N |

Classification within Organic Chemistry: α-Hydroxy-α-methyl Acetylenic Esters

This compound belongs to a specific class of organic compounds known as α-hydroxy-α-methyl acetylenic esters . This classification highlights the key functional groups present in the molecule:

α-Hydroxy ester : The hydroxyl group is located on the carbon atom adjacent (in the alpha position) to the ester carbonyl group.

α-Methyl : A methyl group is also attached to this alpha carbon.

Acetylenic ester : The molecule contains an alkyne (acetylenic) functional group.

The combination of these functionalities in a relatively small molecule provides a rich platform for a diverse range of chemical transformations.

Historical Context and Initial Academic Interest in Alkynyl α-Hydroxy Esters

The academic interest in α-hydroxy esters, in general, has a long history due to their prevalence in natural products and their utility as chiral building blocks in asymmetric synthesis. The synthesis of these compounds has been a subject of extensive research, with methods evolving from classical approaches like the hydrolysis of cyanohydrins to more sophisticated catalytic asymmetric syntheses.

The introduction of an acetylenic moiety to this structural motif, creating alkynyl α-hydroxy esters, represented a significant advancement. Early research into these compounds was often driven by the desire to develop new synthetic methodologies that could harness the reactivity of the alkyne group. The addition of acetylides to α-ketoesters was one of the early methods to access this class of compounds. The initial academic interest was primarily focused on exploring the fundamental reactivity of these bifunctional molecules, particularly the interplay between the hydroxyl, ester, and alkyne groups.

Emerging Significance of this compound as a Synthetic Synthon

In recent years, this compound has emerged as a particularly significant synthetic synthon. A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. The value of this specific compound lies in its predictable reactivity and its ability to introduce multiple functional groups in a single step.

The terminal alkyne allows for a wide array of transformations, including:

Click Chemistry : Participation in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles.

Sonogashira Coupling : Palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex internal alkynes.

Hydration : Conversion of the alkyne to a ketone.

Reduction : Selective reduction to the corresponding alkene or alkane.

The tertiary hydroxyl group can be used as a handle for further functionalization, such as etherification, esterification, or as a directing group in certain catalytic reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.

Overview of Key Research Areas Pertaining to this compound

The unique combination of functional groups in this compound has led to its application in several key areas of chemical research:

Heterocyclic Synthesis : The compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. The alkyne and hydroxyl functionalities can participate in intramolecular cyclization reactions, or the alkyne can be a component in cycloaddition reactions to build ring systems.

Natural Product Synthesis : While direct applications in the total synthesis of specific natural products are still an emerging area, the structural motif of α-hydroxy acetylenic esters is found in some natural products, making this compound a valuable model system and potential starting material.

Medicinal Chemistry : The ability to readily generate diverse molecular scaffolds from this synthon makes it an attractive starting point for the synthesis of new chemical entities with potential biological activity. The triazole products from click chemistry, for example, are a well-established pharmacophore.

Materials Science : Terminal alkynes are useful for the surface modification of materials and the synthesis of polymers. The other functional groups on this compound offer the potential for creating materials with specific properties.

Table 2: List of Compound Names

Compound Name
This compound
Methyl 2-hydroxy-2-methylbutanoate
2-Hydroxy-2-methyl-but-3-enyl 2-methyl-2(Z)-butenoate
Methyl 2-hydroxy-3-methylbutanoate
Methyl 2-hydroxybut-3-enoate
Methyl 3-bromo-2-hydroxy-2-methylbutanoate
Acetone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-2-methylbut-3-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-6(2,8)5(7)9-3/h1,8H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWOVEWJLPFMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082737-09-4
Record name methyl 2-hydroxy-2-methylbut-3-ynoate
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Synthetic Methodologies for Methyl 2 Hydroxy 2 Methylbut 3 Ynoate and Its Structural Analogues

Conventional Synthetic Approaches to the Core Structure

Conventional methods for synthesizing the achiral framework of Methyl 2-hydroxy-2-methylbut-3-ynoate rely on well-established organic reactions, including direct alkynylation, functional group interconversions, and specific condensation reactions.

Direct Alkynylation and Esterification Protocols

The most direct and common method for constructing tertiary propargylic alcohols is the nucleophilic addition of an acetylide to a ketone. thieme-connect.de For this compound, this involves the reaction of an ethynyl (B1212043) nucleophile with methyl 2-oxopropanoate (more commonly known as methyl pyruvate).

The process typically begins with the deprotonation of acetylene (B1199291) using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a potent nucleophile like lithium acetylide or ethynylmagnesium bromide. This acetylide then attacks the electrophilic carbonyl carbon of methyl pyruvate (B1213749). Subsequent acidic workup protonates the resulting alkoxide, yielding the target molecule.

A representative reaction scheme is as follows:

Formation of Acetylide: HC≡CH + R-M → HC≡C-M + R-H (where M = Li, MgBr)

Nucleophilic Addition: HC≡C-M + CH₃C(O)COOCH₃ → HC≡C-C(CH₃)(O⁻M⁺)COOCH₃

Protonation: HC≡C-C(CH₃)(O⁻M⁺)COOCH₃ + H₃O⁺ → HC≡C-C(CH₃)(OH)COOCH₃ + M⁺ + H₂O

This method is widely applicable for the ethynylation of various ketones, including complex steroidal systems where 17-keto steroids are efficiently converted to 17α-ethynyl-17β-hydroxy steroids using monolithium acetylide. google.comgoogle.com

Alternatively, if starting from 2-hydroxy-2-methylbut-3-ynoic acid, a direct esterification can be performed. This typically involves reacting the carboxylic acid with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or scandium(III) triflate as a catalyst) to produce the corresponding methyl ester. organic-chemistry.org

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) provides alternative pathways to the target compound from readily available precursors.

Transesterification: One such method is transesterification, where an existing ester is converted into another. wikipedia.orgmasterorganicchemistry.com For instance, an ethyl or benzyl (B1604629) ester of 2-hydroxy-2-methylbut-3-ynoic acid could be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. youtube.com The equilibrium of the reaction is typically driven forward by using a large excess of methanol. wikipedia.org This approach is particularly useful if an ester other than the methyl variant is more easily synthesized or purified.

Starting EsterReagentCatalystProduct
Ethyl 2-hydroxy-2-methylbut-3-ynoateMethanolH⁺ or CH₃O⁻This compound
Benzyl 2-hydroxy-2-methylbut-3-ynoateMethanolH⁺ or CH₃O⁻This compound

Epoxide Ring-Opening: Another FGI strategy involves the regioselective ring-opening of a suitably substituted epoxide with an alkynyl nucleophile. rsc.orgresearchgate.net A plausible precursor for this synthesis would be methyl 2-methyloxirane-2-carboxylate. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack. masterorganicchemistry.com The reaction with lithium acetylide would preferentially attack the more substituted carbon atom, and after workup, would yield the desired α-hydroxy alkyne structure. This method is a powerful tool for creating functionalized alcohols from epoxides. researchgate.net

Condensation Reactions for Formation of α-Hydroxy-α-methyl Esters

Certain condensation reactions can be adapted to form the α-hydroxy ester moiety. The Favorskii rearrangement, which traditionally converts α-halo ketones into carboxylic acid derivatives, has variants that can lead to α-hydroxy esters. In cases where the α-halo ketone lacks α-protons on one side of the carbonyl group, the reaction can proceed through a "quasi-Favorskii" mechanism. This pathway avoids the typical cyclopropanone (B1606653) intermediate and subsequent ring contraction. Instead, it involves nucleophilic attack of a base (like an alkoxide) on the carbonyl, followed by a rearrangement that displaces the halide, ultimately forming an α-hydroxy ester after workup. This provides a route to the core structure from an α-halo ketone precursor.

Enantioselective Synthesis Strategies for Chiral Analogues

While this compound is achiral, its structural analogues, where the two methyl groups are different (e.g., methyl and ethyl), possess a chiral center. The synthesis of single enantiomers of these analogues is of great importance and is achieved through asymmetric methods.

Asymmetric Catalysis in the Formation of Stereogenic Centers

Asymmetric catalysis is a powerful strategy for the enantioselective alkynylation of prochiral ketones and α-ketoesters. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. Various metal-ligand complexes have been developed for this purpose.

For example, a bimetallic Co/Zn catalysis system has been shown to be effective for the enantioselective alkynylation of α-ketoesters using terminal alkynes. researchgate.net The reaction proceeds with high yields and good enantioselectivities. The proposed mechanism involves the activation of the alkyne by zinc triflate, followed by transmetalation to a cobalt complex bearing a chiral bisphosphine ligand, which then delivers the alkynyl group to the ketoester in a stereocontrolled manner.

Below is a table summarizing representative results for the asymmetric alkynylation of various α-ketoesters, which serves as a model for the synthesis of chiral analogues of this compound.

α-Ketoester SubstrateAlkyneChiral Catalyst SystemYield (%)Enantiomeric Excess (ee %)
Ethyl benzoylformatePhenylacetyleneCoBr₂/ (R)-BINAP / Zn(OTf)₂9585
Methyl benzoylformate1-HexyneIn(OTf)₃ / (R)-BINOL9291
Ethyl pyruvatePhenylacetyleneZn(OTf)₂ / (+)-N-Methylephedrine8894
Ethyl 3-methyl-2-oxobutanoate1-OctyneCoBr₂/ (R)-DTBM-SEGPHOS / Zn(OTf)₂9188

Chiral Auxiliary-Mediated Stereocontrol

An alternative to asymmetric catalysis is the use of a chiral auxiliary. google.com In this methodology, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of a chiral analogue of this compound, one could start with a chiral α-ketoacid derivative. For instance, an α-ketoacid could be coupled to a chiral oxazolidinone auxiliary, as popularized in Evans asymmetric aldol (B89426) reactions. The resulting N-acyloxazolidinone, now containing a chiral director, would be subjected to alkynylation. The steric bulk of the auxiliary would shield one face of the ketone, forcing the incoming alkynyl nucleophile to attack from the opposite face, thus leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would release the enantioenriched α-hydroxy acid, which can then be esterified to yield the final product. Sulfoxides have also been demonstrated as effective chiral auxiliaries in directing additions to ketones. researchgate.net

This strategy offers predictability and often high stereoselectivity, with the main drawback being the need for additional steps to attach and remove the auxiliary.

Diastereoselective Routes to α-Hydroxy-α-methyl Acetylenic Systems

The creation of chiral centers, particularly quaternary ones, is a formidable challenge in synthetic organic chemistry. Diastereoselective routes to α-hydroxy-α-methyl acetylenic systems, such as this compound, often rely on the stereocontrolled addition of a nucleophile to a prochiral α-ketoester.

One of the most effective strategies involves the asymmetric alkynylation of α-keto esters. While direct synthesis protocols for this compound are not extensively documented, analogous transformations provide significant insights. For instance, the enantioselective synthesis of the closely related Methyl 2-hydroxy-2-phenylbut-3-ynoate has been achieved with high enantiomeric excess (up to 94% ee) through the use of chiral ligands in conjunction with copper catalysts. vulcanchem.com This suggests that a similar strategy, employing a methyl-substituted α-ketoester, could provide a viable pathway to the target molecule. The choice of chiral ligand is crucial in dictating the facial selectivity of the nucleophilic attack on the ketone, thereby establishing the stereochemistry at the newly formed chiral center.

Another promising approach is the diastereoselective addition of organometallic reagents to α-ketoesters bearing a chiral auxiliary. The auxiliary imparts a facial bias to the carbonyl group, directing the incoming nucleophile to one face of the molecule over the other. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched α-hydroxy-α-methyl acetylenic ester.

Furthermore, dynamic kinetic resolution of racemic tertiary propargylic alcohols has emerged as a powerful tool for accessing enantiopure materials. rsc.org This method involves the selective reaction of one enantiomer of a racemic mixture, while the other enantiomer is rapidly racemized, allowing for a theoretical yield of 100% of a single enantiomer. A palladium-catalyzed carboxylative kinetic resolution has been shown to be highly effective for a range of propargylic alcohols bearing a chiral quaternary stereocenter. rsc.org

The table below summarizes some of the key approaches to the diastereoselective synthesis of α-hydroxy-α-methyl acetylenic systems.

Synthetic StrategyKey FeaturesPotential Application to Target Compound
Catalytic Asymmetric Alkynylation Employs a chiral catalyst (e.g., copper-ligand complex) to control the stereochemical outcome of the addition of an alkyne to an α-ketoester.A methyl-substituted α-ketoester could be reacted with an acetylide equivalent in the presence of a suitable chiral catalyst to yield enantiomerically enriched this compound.
Chiral Auxiliary-Mediated Addition An α-ketoester bearing a covalently attached chiral auxiliary is reacted with a nucleophile. The auxiliary directs the attack to one face of the carbonyl.A chiral auxiliary could be appended to a methyl α-ketoester, followed by reaction with an acetylide nucleophile and subsequent removal of the auxiliary.
Dynamic Kinetic Resolution A racemic mixture of the target alcohol is subjected to a reaction that selectively transforms one enantiomer, while the other is continuously racemized.A racemic mixture of this compound could potentially be resolved using a suitable enzymatic or chemical kinetic resolution method.

Total Synthesis Applications and Derivatization

The utility of a synthetic building block is ultimately demonstrated by its successful incorporation into more complex and biologically relevant molecules.

While specific examples of the direct incorporation of this compound into the total synthesis of natural products are not prevalent in the literature, the α-hydroxy-α-methyl acetylenic ester motif is a valuable synthon. This structural unit can be found in or serves as a precursor to various complex molecules, including polyketides, macrolides, and other natural products possessing intricate stereochemical arrays. The alkyne functionality provides a handle for further transformations, such as carbon-carbon bond formations through Sonogashira or Glaser coupling reactions, or reduction to either the corresponding alkene or alkane. The tertiary alcohol can be used to direct further stereoselective reactions or can be a key pharmacophoric element.

The functional group handles present in this compound allow for a variety of derivatization reactions, leading to a diverse range of functionalized building blocks.

Amination: The amination of α-hydroxy esters is a valuable transformation for the synthesis of α-amino acids and their derivatives. Molybdenum-catalyzed amination of α-hydroxy esters has been shown to be a versatile method for this purpose. nih.gov This reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to the corresponding ketone, which then undergoes condensation with an amine, followed by reduction of the resulting imine. This approach offers a direct route to α-amino esters from their corresponding α-hydroxy precursors.

Halogenation: The introduction of a halogen atom can provide a useful handle for further cross-coupling reactions or can be a key feature in a biologically active molecule. While direct halogenation of the α-position of this compound may be challenging due to the presence of the hydroxyl group, indirect methods can be employed. For instance, the hydroxyl group could be protected, followed by enolization and reaction with an electrophilic halogen source. Alternatively, the acetylenic proton could be substituted with a halogen.

The table below outlines potential derivatization reactions of this compound.

Derivative TypeSynthetic ApproachPotential Application
Aminated Molybdenum-catalyzed amination of the hydroxyl group.Synthesis of unnatural α-amino acids and peptides.
Halogenated Protection of the hydroxyl group followed by α-halogenation, or direct halogenation of the terminal alkyne.Precursors for cross-coupling reactions, introduction of a halogen for biological activity.
Alkylated/Arylated Sonogashira coupling at the terminal alkyne.Construction of more complex carbon skeletons.
Reduced Catalytic hydrogenation of the alkyne to an alkene or alkane.Access to saturated or unsaturated α-hydroxy esters.

Catalytic Systems and Green Chemistry Principles in Relevant Synthesis

The development of sustainable and efficient synthetic methods is a paramount goal in modern chemistry. The synthesis of this compound and its analogues can benefit from the application of catalytic systems and the principles of green chemistry.

As previously mentioned, catalytic asymmetric synthesis, particularly using copper or palladium catalysts, offers an atom-economical and enantioselective route to α-hydroxy acetylenic esters. vulcanchem.com These catalytic methods often operate under mild conditions and with low catalyst loadings, minimizing waste and energy consumption.

The principles of green chemistry can be further integrated into the synthesis in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic additions and isomerizations are inherently more atom-economical than stoichiometric reactions.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.

Safer Solvents and Auxiliaries: Utilizing less hazardous solvents and reducing the use of auxiliary substances such as protecting groups.

Catalysis: Employing catalytic reagents in preference to stoichiometric reagents.

The synthesis of propargyl alcohols, the parent class of compounds to which this compound belongs, has seen significant advances in the application of green chemistry. For example, the use of zinc-based catalytic systems for the addition of terminal alkynes to aldehydes is a practical and environmentally benign approach. organic-chemistry.org

The following table highlights the application of green chemistry principles in the synthesis of α-hydroxy acetylenic systems.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Utilization of catalytic addition reactions (e.g., asymmetric alkynylation) to minimize the formation of byproducts.
Catalysis Employment of transition metal catalysts (e.g., Cu, Pd, Mo) or organocatalysts to facilitate reactions with high efficiency and selectivity, often under mild conditions.
Safer Solvents Exploration of reactions in greener solvents or under solvent-free conditions.
Reduced Derivatization Development of synthetic routes that avoid the use of protecting groups to reduce the number of steps and waste generation.

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Hydroxy 2 Methylbut 3 Ynoate

Transformations Involving the Carbon-Carbon Triple Bond

The carbon-carbon triple bond is characterized by high electron density, rendering it susceptible to a variety of addition and coupling reactions. The presence of the adjacent ester group withdraws electron density, "activating" the alkyne and influencing its reactivity profile, particularly in nucleophilic additions and pericyclic reactions.

Electrophilic Additions: Similar to other alkynes, the triple bond in Methyl 2-hydroxy-2-methylbut-3-ynoate can undergo electrophilic addition. The addition of strong acids like hydrogen halides (HX) is expected to follow Markovnikov's rule, where the proton adds to the terminal carbon, and the halide adds to the more substituted internal carbon, forming a vinyl halide. libretexts.org The reaction proceeds through a highly unstable vinyl cation intermediate, which makes the electrophilic addition to alkynes generally slower than to alkenes. chemistrysteps.com

Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in aqueous acid, is also a classic electrophilic addition. libretexts.org This reaction would follow Markovnikov regioselectivity to produce an enol intermediate, which would then tautomerize to the more stable methyl ketone. libretexts.orglibretexts.org A complementary, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence. This two-step process involves the syn-addition of a borane (B79455) reagent (e.g., 9-BBN or disiamylborane) across the triple bond, followed by oxidative workup to yield an enol that tautomerizes to an aldehyde. libretexts.org

Nucleophilic Additions: The methyl ester group, being electron-withdrawing, activates the alkyne for conjugate (Michael) addition by nucleophiles. acs.orgnih.gov This 1,4-addition is a powerful method for carbon-heteroatom bond formation and is particularly efficient with soft nucleophiles like thiols and amines. acs.orgnih.gov The rate of these additions is directly correlated with the electron-withdrawing ability of the activating group, with the reactivity trend generally being ketone > ester > amide. bham.ac.uk Thus, this compound is a viable substrate for reactions like thiol-yne and amino-yne additions, which can often be promoted by base catalysis. nih.gov

Reaction TypeTypical ReagentsExpected Product TypeRegioselectivity
Electrophilic HydrationH₂SO₄, H₂O, HgSO₄Methyl KetoneMarkovnikov libretexts.org
Hydroboration-Oxidation1. Sia₂BH or 9-BBN 2. H₂O₂, NaOHAldehydeAnti-Markovnikov libretexts.org
HydrohalogenationHX (e.g., HBr, HCl)Vinyl HalideMarkovnikov libretexts.org
Nucleophilic Addition (Thiol-yne)R-SH, Base catalystVinyl SulfideConjugate Addition nih.gov

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of modern organic synthesis. The alkyne in this compound can participate as a 2π component in these transformations.

1,3-Dipolar Cycloadditions: This class of reactions, notably the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered heterocycle. organic-chemistry.org The electron-deficient nature of the alkyne in the title compound makes it an excellent dipolarophile. researchgate.net It is expected to react readily with various 1,3-dipoles, such as azides to form triazoles and azomethine ylides to form pyrroline (B1223166) derivatives. researchgate.netacs.org Significantly, cycloadditions involving electron-deficient alkynes can often proceed under mild conditions, sometimes at room temperature in water without the need for a catalyst. researchgate.netaminer.org

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org Alkynes can serve as dienophiles, reacting with dienes to yield cyclohexadiene derivatives. The reactivity in these reactions is enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com Therefore, this compound should be a competent dienophile. The presence of the α-hydroxy group could also play a role in the stereochemical outcome of the reaction, potentially through hydrogen bonding interactions with the diene or a catalyst. rsc.org

The terminal C(sp)-H bond of this compound is acidic enough to be activated by various transition metal catalysts, enabling participation in a wide range of powerful cross-coupling reactions.

A³-Coupling (Aldehyde-Alkyne-Amine): This is a three-component reaction that synthesizes propargylamines from a terminal alkyne, an aldehyde, and an amine. wikipedia.orglibretexts.org The reaction is typically catalyzed by metal salts (e.g., copper, gold, ruthenium) and is highly atom-economical. wikipedia.orgphytojournal.com The proposed mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne. libretexts.orgnih.gov The title compound is an ideal alkyne component for this transformation.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is one of the most reliable methods for the formation of C(sp)-C(sp²) bonds. Tertiary propargylic alcohols are known to be viable substrates in Sonogashira couplings, indicating that this compound would readily couple with various halides to produce more complex molecular architectures. mdpi.comnih.gov

Coupling ReactionCoupling PartnersTypical Catalyst SystemProduct Type
A³-CouplingAldehyde, AmineCu(I), Au(I), or Ru salts wikipedia.orgPropargylamine libretexts.org
Sonogashira CouplingAryl/Vinyl HalidePd complex (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt nih.govDisubstituted Alkyne

Reactions at the α-Hydroxy-α-methyl Ester Moiety

The second major reactive site is the α-hydroxy-α-methyl ester group. This moiety can undergo transformations at the tertiary hydroxyl group or at the ester carbonyl.

The tertiary propargylic alcohol functionality presents unique reactivity. While tertiary alcohols are generally resistant to oxidation without carbon-carbon bond cleavage, the propargylic position allows for specific transformations.

Oxidative Transformations: The oxidation of propargylic alcohols can lead to α,β-unsaturated alkynones. organic-chemistry.org A practical method for this transformation involves using a catalytic system such as Fe(NO₃)₃·9H₂O with TEMPO and oxygen as the terminal oxidant. organic-chemistry.org More complex transformations have also been observed; for instance, treatment of tertiary propargylic alcohols with m-CPBA can lead to an oxidative rearrangement through a proposed oxirene (B85696) intermediate, ultimately forming tetrasubstituted enoic acids. thieme-connect.comworktribe.com

Reductive Transformations: Direct reduction of the tertiary hydroxyl group is not a facile process. More commonly, the hydroxyl group is converted into a good leaving group, followed by elimination or substitution. However, many reductive methods targeting other parts of the molecule can be employed while leaving the tertiary alcohol intact. chemrxiv.org The development of methods for the direct transformation of propargylic alcohols into other functionalities, such as allenes, is an active area of research. rsc.org

The methyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis is an equilibrium-driven process, requiring an excess of water to proceed to completion. chemguide.co.uk In contrast, base-catalyzed hydrolysis (saponification) is effectively irreversible, as the hydroxide (B78521) ion attacks the ester carbonyl, and the resulting carboxylate is deprotonated under the basic conditions. chemguide.co.uk

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol, typically in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is usually used in large excess as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonation of the carbonyl, making it more electrophilic, while base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion. wikipedia.org

Reactions Involving the Adjacent Quaternary Carbon Stereocenter

The quaternary carbon atom in this compound, being a stereocenter in chiral variants, plays a crucial role in directing the stereochemical outcome of certain reactions. While specific studies on this exact compound are limited, the behavior of analogous chiral tertiary propargylic alcohols provides significant insights.

The stereochemistry of the quaternary center is pivotal in stereoselective reactions. For instance, rhodium-catalyzed SN2'-type substitution reactions of optically active tertiary propargylic alcohols with arylmetallic species can lead to the formation of enantioenriched tetrasubstituted allenes. nih.gov The reaction can proceed via either syn- or anti-β-OH elimination, with the stereochemical pathway being influenced by the reaction conditions and the steric bulk of the substituents. nih.gov Detailed mechanistic studies, including X-ray crystallography of chiral propargylic alcohols and their allene (B1206475) products, have confirmed the stereochemical outcomes of such transformations. nih.gov

Furthermore, the dynamic kinetic resolution of tertiary propargylic alcohols, co-catalyzed by lipases and transition metals, allows for the synthesis of highly enantioenriched esters. mdpi.com This process involves the racemization of the starting alcohol, allowing for the preferential reaction of one enantiomer to yield a product with high enantiomeric excess. mdpi.com Such methodologies underscore the importance of the quaternary stereocenter in directing stereoselective transformations.

Intramolecular Rearrangements and Fragmentation Pathways

Tertiary propargylic alcohols, such as this compound, are known to undergo characteristic rearrangements under thermal, acidic, or basic conditions. The most prominent of these are the Meyer-Schuster and Rupe rearrangements, which typically occur under acidic conditions. wikipedia.orgsynarchive.com

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org For a tertiary alcohol with a terminal alkyne like this compound, this rearrangement would be expected to yield an α,β-unsaturated aldehyde. However, the competing Rupe rearrangement often occurs with tertiary alcohols, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org The choice between these two pathways can be influenced by the specific catalyst and reaction conditions employed. wikipedia.org While strong acids traditionally favor these rearrangements, milder conditions using transition metal-based and Lewis acid catalysts have been developed to improve selectivity and yield. wikipedia.org

Table 1: Comparison of Meyer-Schuster and Rupe Rearrangements for a Generic Tertiary Propargylic Alcohol

FeatureMeyer-Schuster RearrangementRupe Rearrangement
Product α,β-Unsaturated Aldehyde (from terminal alkyne)α,β-Unsaturated Methyl Ketone
Key Intermediate AllenolEnyne
Typical Conditions Acid-catalyzed (Brønsted or Lewis)Acid-catalyzed (often stronger acids)

While acid-catalyzed rearrangements are well-documented, specific studies on the thermal and base-catalyzed rearrangements of this compound are not extensively reported in the literature. Thermal decomposition of propargyl alcohol itself has been shown to initiate via C-O bond homolysis, leading to propargyl and hydroxyl radicals. acs.org For esters, thermal degradation can proceed through a six-centered decomposition to yield an alkene and a carboxylic acid. nih.gov Base-catalyzed rearrangements of α-hydroxyphosphonates to phosphates are known, suggesting the possibility of analogous rearrangements for α-hydroxy esters under basic conditions, although this has not been specifically documented for the title compound. caltech.edu

The fragmentation of this compound, particularly under mass spectrometry conditions, can provide insights into its bond cleavage mechanisms. Alcohols typically undergo fragmentation through two main pathways: alpha-cleavage and dehydration. libretexts.org

Alpha-cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this could involve the cleavage of the bond between the quaternary carbon and the methyl group, the ethynyl (B1212043) group, or the carboxylate group. This process results in the formation of a resonance-stabilized oxonium ion.

Dehydration: This involves the elimination of a water molecule, which would lead to a fragment with a mass 18 units less than the molecular ion.

Esters also exhibit characteristic fragmentation patterns, often involving cleavage of the C-O bond or rearrangements like the McLafferty rearrangement if a gamma-hydrogen is available. In the case of this compound, cleavage of the C-O bond of the ester would result in the loss of a methoxy (B1213986) radical (•OCH3) or a methoxycarbonyl radical (•COOCH3).

Studies on the thermal decomposition of related compounds provide further clues. The thermal degradation of poly(di-itaconates) is dominated by depolymerization initiated by β-scission or random main chain scission. core.ac.uk The thermal decomposition of nitrate (B79036) esters typically proceeds via homolytic cleavage of the RO-NO2 bond. rsc.org For α-hydroxy ketones, oxidative cleavage of the C-C bond can be achieved using specific reagents. nih.gov While these examples provide a general framework, the specific bond cleavage pathways for this compound will be influenced by the interplay of its functional groups and the reaction conditions.

Elucidation of Reaction Mechanisms

The distinction between concerted and stepwise mechanisms is crucial for understanding the reactivity of this compound, particularly in rearrangement reactions. A concerted reaction occurs in a single step where all bond breaking and bond forming occurs simultaneously, passing through a single transition state. psiberg.com In contrast, a stepwise reaction involves multiple steps with the formation of one or more reactive intermediates. psiberg.com

The mechanism of the Meyer-Schuster rearrangement is generally considered to be a stepwise process. wikipedia.org It involves three main steps:

Rapid protonation of the hydroxyl group.

A slow, rate-determining 1,3-shift of the protonated hydroxyl group to form an allene intermediate.

Keto-enol tautomerization to the final α,β-unsaturated carbonyl compound. wikipedia.org

Both electronic and steric factors significantly influence the reactivity of this compound.

Electronic Factors: The alkyne moiety is an electron-rich π-system, making it susceptible to attack by electrophiles. However, the sp-hybridized carbons of the alkyne are more electronegative than sp2-hybridized carbons, which can reduce the nucleophilicity of the triple bond compared to an alkene. nih.gov The methyl ester group is an electron-withdrawing group, which can decrease the electron density of the alkyne, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. diva-portal.org The hydroxyl group can act as a proton donor or acceptor and can be protonated under acidic conditions, turning it into a good leaving group and initiating rearrangements.

Steric Factors: The quaternary carbon center in this compound creates significant steric hindrance around the reaction center. This steric bulk can influence the accessibility of reagents to the functional groups and can direct the stereochemical outcome of reactions. libretexts.org For example, in nucleophilic attack on the alkyne, bulky substituents can hinder the approach of the nucleophile. diva-portal.org The gem-dimethyl effect, where two methyl groups are attached to the same carbon, can favor certain conformations and influence the rates of cyclization reactions by restricting rotational freedom. acs.org In rearrangements involving the quaternary center, the migratory aptitude of the adjacent groups will be influenced by their steric bulk and their ability to stabilize any transient positive charge.

Identification and Characterization of Reactive Intermediates

The reactivity of this compound is expected to be dominated by the chemistry of its alkyne and hydroxyl functionalities. Reactions involving this compound likely proceed through several key reactive intermediates, particularly in metal-catalyzed transformations. Gold and palladium catalysts, for instance, are known to activate carbon-carbon triple bonds, leading to a variety of transient species. beilstein-journals.orgbeilstein-journals.orgyoutube.com

In gold-catalyzed reactions, the initial step is often the activation of the alkyne by a carbophilic gold catalyst. beilstein-journals.org This can lead to an intramolecular cyclization involving the hydroxyl group, forming a furanyl-gold complex as an intermediate. beilstein-journals.org This species can then be trapped by various nucleophiles. beilstein-journals.org Another possibility is the formation of a gold-containing zwitterionic intermediate, which can participate in cycloaddition reactions. beilstein-journals.org In some cases, the reaction may proceed through a gold-carbene intermediate, which can undergo further transformations. frontiersin.org

Palladium-catalyzed reactions of acetylenic compounds are also well-documented and likely proceed through distinct intermediates. youtube.comacs.org For instance, in the presence of a palladium(II) catalyst, chloropalladation of the alkyne can occur, forming a vinylpalladium intermediate. acs.org This intermediate is a key species in various cross-coupling and carbonylation reactions.

Beyond metal-catalyzed reactions, the inherent functionality of this compound allows for the formation of other reactive intermediates. For example, in the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which can then participate in intramolecular reactions. Under acidic conditions, protonation of the hydroxyl group can lead to the formation of an oxonium ion, facilitating its departure as a water molecule and potentially leading to carbocationic intermediates.

Table 1: Potential Reactive Intermediates in Reactions of this compound

Reactive Intermediate Proposed Reaction Type Catalyst/Reagent Potential Subsequent Reactions
Gold-alkyne π-complex Gold-catalyzed cyclization/addition Au(I) or Au(III) salts Nucleophilic attack, cyclization, rearrangement
Vinyl-gold species Gold-catalyzed hydrofunctionalization Gold catalysts Protonolysis, cross-coupling
Gold-carbene species Gold-catalyzed rearrangements Gold catalysts Cyclopropanation, C-H insertion
Vinylpalladium species Palladium-catalyzed cross-coupling Pd(0) or Pd(II) complexes Carbonylation, Heck reaction, Suzuki coupling
Oxonium ion Acid-catalyzed reactions Brønsted or Lewis acids Elimination, substitution, rearrangement
Alkoxide Base-mediated reactions Strong or weak bases Intramolecular cyclization, nucleophilic addition

Stereochemical Aspects in Reaction Selectivity

The presence of a chiral center at the C2 position of this compound introduces important stereochemical considerations in its reactions. The stereochemical outcome of reactions at the alkyne or involving the hydroxyl group can be influenced by this existing stereocenter, a phenomenon known as substrate-controlled stereoselectivity.

In nucleophilic additions to the alkyne, the approach of the nucleophile can be directed by the stereochemistry of the adjacent hydroxyl group. libretexts.org This is particularly relevant in uncatalyzed or substrate-controlled reactions where the hydroxyl group can influence the trajectory of the incoming nucleophile through steric hindrance or by acting as a directing group.

In catalyzed reactions, the stereoselectivity is often dictated by the chiral catalyst or ligand employed, which is known as reagent-controlled stereoselectivity. For instance, in asymmetric hydrogenations or additions to the alkyne, the use of chiral metal complexes can lead to the formation of one enantiomer or diastereomer in preference to the other. The enantioselective addition of alkyne nucleophiles to carbonyl groups is a well-established strategy for creating chiral propargyl alcohols, and similar principles can be applied to reactions involving the alkyne of this compound. nih.gov

The stereochemistry of the starting material can also play a crucial role in the stereochemical outcome of intramolecular reactions. For example, in the cyclization of a chiral hydroxy alkynoate, the stereochemistry of the newly formed ring will be influenced by the stereochemistry of the starting alcohol. Gold-catalyzed cyclizations of alkyne alcohols have been shown to proceed with high levels of stereocontrol, affording functionalized cyclic ethers with defined stereochemistry. nih.gov

Table 2: Factors Influencing Stereoselectivity in Reactions of this compound

Factor Description Example Reaction Expected Outcome
Substrate Control The existing chiral center at C2 directs the stereochemical outcome. Nucleophilic addition to the alkyne. Diastereoselective formation of one isomer over the other.
Reagent Control A chiral reagent or catalyst dictates the stereoselectivity. Asymmetric hydrogenation of the alkyne using a chiral catalyst. Enantioselective formation of a specific enantiomer.
Catalyst Control The nature of the metal catalyst and its ligands influences the stereochemical pathway. Gold-catalyzed intramolecular cyclization. Formation of a specific diastereomer of the cyclic product.
Solvent Effects The polarity and coordinating ability of the solvent can influence transition state geometries. Various polar and non-polar reactions. May alter the diastereomeric or enantiomeric ratio of the products.

Applications of Methyl 2 Hydroxy 2 Methylbut 3 Ynoate in Advanced Organic Synthesis

Precursor in Natural Product Synthesis

The utility of a molecule as a precursor in the synthesis of complex natural products is a significant measure of its importance in organic chemistry. The investigation into the role of Methyl 2-hydroxy-2-methylbut-3-ynoate in this capacity is detailed below.

Building Block for Terpenoid and Polyketide Frameworks (e.g., xanthones, coumarins)

A comprehensive review of the scientific literature does not currently provide specific examples or detailed research findings on the application of this compound as a direct building block for the synthesis of terpenoid and polyketide frameworks such as xanthones and coumarins. The synthesis of these natural products typically proceeds through well-established pathways involving different precursors. For instance, the synthesis of xanthones often involves the cyclization of 2-phenoxybenzoic acid derivatives or the reaction of hydroxybenzoic acids with phenols. uii.ac.id Similarly, coumarin (B35378) synthesis is commonly achieved through methods like the Pechmann condensation, Perkin reaction, or more recently, through C-H activation strategies, which utilize phenols and various propiolates. core.ac.uk

Construction of Challenging Ring Systems and Chiral Scaffolds (e.g., rotenone, angelmarin, ipsenol (B191551), ipsdienol)

There is currently no published research detailing the use of this compound for the construction of challenging ring systems and chiral scaffolds as exemplified by rotenone, angelmarin, ipsenol, or ipsdienol. The synthetic routes for these molecules, particularly the insect pheromones ipsenol and ipsdienol, have been extensively studied and are typically accomplished using other starting materials.

Utility in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

An extensive search of chemical and pharmaceutical synthesis literature did not yield specific instances where this compound is utilized as a key intermediate or starting material in the synthesis of known pharmaceutical compounds. While structurally related α-hydroxy esters are valuable chiral building blocks in medicinal chemistry, the specific applications of the title compound remain an area for future investigation.

Role in the Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound—a tertiary alcohol, an alkyne, and an ester—suggests its potential as a substrate for developing new synthetic methodologies. However, at present, there are no specific, widely adopted synthetic methods that have been developed using this compound as the primary substrate. Its potential in reactions such as cycloadditions, transition-metal-catalyzed cross-coupling, or asymmetric transformations has not been extensively reported in peer-reviewed literature.

Application in the Preparation of Agrochemical Precursors

A review of the literature on agrochemical synthesis does not indicate that this compound is a common precursor for the preparation of commercial or developmental agrochemicals. While various esters and compounds with acetylenic moieties are used in the agrochemical industry, the specific role of this compound has not been documented in available research.

Data Table: Research on Synthetic Applications

As the literature review did not yield specific synthetic applications for this compound in the outlined areas, a data table summarizing research findings cannot be constructed.

Target Compound/FrameworkUse of this compound Reported
Terpenoids (General)No
Polyketides (General)No
XanthonesNo
CoumarinsNo
RotenoneNo
AngelmarinNo
IpsenolNo
IpsdienolNo
Pharmaceutical IntermediatesNo
Agrochemical PrecursorsNo

Spectroscopic Characterization and Analytical Methodologies in Research on Methyl 2 Hydroxy 2 Methylbut 3 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of Methyl 2-hydroxy-2-methylbut-3-ynoate.

¹H NMR Spectroscopy: In principle, the ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. These would include signals for the methyl ester protons (–OCH₃), the C2-methyl protons (–CH₃), the hydroxyl proton (–OH), and the acetylenic proton (–C≡CH). The chemical shift (δ) of each signal would provide information about the electronic environment of the protons, and the integration of the signal would correspond to the number of protons of that type. Spin-spin coupling patterns, if resolved, would offer insights into the connectivity of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The expected signals would correspond to the carbonyl carbon of the ester, the quaternary C2 carbon, the two carbons of the alkyne group, the methyl ester carbon, and the C2-methyl carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment.

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this could help confirm through-bond connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

Detailed reports of 2D NMR studies (COSY, HSQC, HMBC) specifically for this compound could not be located in the reviewed literature.

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers. NMR spectroscopy can be used to distinguish between these enantiomers, a process known as chiral discrimination. This is typically achieved by using chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which are, in principle, distinguishable by NMR due to their different magnetic environments. However, published research detailing the application of NMR-based chiral discrimination methods to resolve the enantiomers of this compound is not available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The monoisotopic mass of this compound (C₆H₈O₃) is 128.04735 Da. chemicalbook.com HRMS analysis would aim to detect the molecular ion or a protonated/adducted variant with a mass that corresponds very closely to this theoretical value.

Predicted m/z values for various adducts of this compound are available and serve as a reference for experimental analysis. chemicalbook.com

Interactive Data Table: Predicted HRMS Data for this compound Adducts chemicalbook.com

Adduct IonPredicted m/z
[M+H]⁺129.05463
[M+Na]⁺151.03657
[M+K]⁺167.01051
[M+NH₄]⁺146.08117
[M-H]⁻127.04007
[M+HCOO]⁻173.04555
[M+CH₃COO]⁻187.06120

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of volatile compounds and analyzing mixtures. In a hypothetical GC-MS analysis of a sample containing this compound, the compound would first travel through a GC column, where it would be separated from any impurities based on its boiling point and interactions with the column's stationary phase. Upon elution from the GC column, the molecule would enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would serve as a chemical fingerprint, aiding in its identification.

While GC-MS is a standard method for such analyses, specific GC-MS analytical data or fragmentation patterns for this compound have not been documented in the publicly available scientific literature.

Ion Mobility Spectrometry and Predicted Collision Cross Section (CCS) Analysis

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a powerful technique that provides information on the size, shape, and charge of an ion. It separates ions in the gas phase based on their mobility through a buffer gas under the influence of an electric field. A key parameter derived from IMS is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and collides with the buffer gas.

For this compound, while experimental CCS values are not widely published, computational methods can predict these values with a high degree of accuracy. These predictions are invaluable for tentative identification in complex mixtures when analyzed by LC-IMS-MS. Predicted CCS values for various adducts of this compound have been calculated, offering a reference for its identification. uni.lu

Below is a table of predicted CCS values for different ionic adducts of the compound, calculated using the CCSbase model. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺129.05463126.5
[M+Na]⁺151.03657136.2
[M-H]⁻127.04007125.6
[M+NH₄]⁺146.08117145.9
[M+K]⁺167.01051135.7
[M+H-H₂O]⁺111.04461117.0
[M+HCOO]⁻173.04555142.1
[M+CH₃COO]⁻187.06120177.8

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum.

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent functional groups: a tertiary alcohol, a terminal alkyne, and a methyl ester.

Key expected IR absorption bands for this compound are summarized in the table below. pressbooks.pubmaricopa.edulibretexts.org

Functional GroupBondVibration TypeExpected Frequency Range (cm⁻¹)Expected Intensity
AlcoholO-HStretching3600 - 3200Broad, Strong
Terminal Alkyne≡C-HStretching~3300Sharp, Strong
AlkyneC≡CStretching2250 - 2100Weak to Medium, Sharp
EsterC=OStretching1750 - 1700Strong
EsterC-OStretching1300 - 1000Medium

The presence of a broad band around 3400 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. A sharp, strong peak near 3300 cm⁻¹ would be characteristic of the terminal alkyne's ≡C-H stretch, while a weaker, sharp absorption in the 2250-2100 cm⁻¹ region would correspond to the C≡C triple bond stretch. libretexts.orgopenstax.org A very strong absorption in the 1750-1700 cm⁻¹ range is the hallmark of the ester's carbonyl (C=O) group. pressbooks.pub

Chiroptical Methods for Stereochemical Analysis

This compound possesses a chiral center at the C2 carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). Chiroptical methods are specialized techniques that are sensitive to this three-dimensional arrangement and are crucial for stereochemical analysis.

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. The magnitude and direction of the rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). The specific rotation, [α], is a fundamental physical constant for a chiral molecule.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netjascoinc.com An ECD spectrum plots this difference as a function of wavelength.

For a chiral molecule like this compound, the two enantiomers will produce ECD spectra that are perfect mirror images of each other. nih.gov This makes ECD an exceptionally powerful tool for assigning the absolute configuration (R or S) of a chiral center. The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration. A match between the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute stereochemistry. encyclopedia.pub Although this method is highly suitable, specific experimental or calculated ECD spectra for this compound are not documented in the reviewed literature.

X-ray Crystallography for Definitive Structural and Stereochemical Confirmation (where applicable)

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would provide definitive proof of its atomic connectivity, bond lengths, bond angles, and, crucially, the absolute configuration (R or S) of its chiral center. This method is considered definitive because it provides a direct visualization of the molecular structure.

The application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. A search of the scientific literature and crystallographic databases did not yield a published crystal structure for this compound.

Computational and Theoretical Investigations of Methyl 2 Hydroxy 2 Methylbut 3 Ynoate

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the Schrödinger equation to determine the electronic structure and preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. researchgate.net DFT calculations can determine a molecule's optimized geometry, corresponding to the minimum energy arrangement of its atoms, as well as a host of other molecular and energetic properties.

For Methyl 2-hydroxy-2-methylbut-3-ynoate, DFT methods can be employed to calculate key descriptors. While specific research on this molecule is limited, data for related compounds are available and the properties for the title compound can be predicted. For instance, DFT studies on similar molecules have been used to explore reaction mechanisms and selectivity. researchgate.netunil.ch The application of DFT would provide insights into bond lengths, bond angles, and the distribution of electron density, which dictates the molecule's reactivity.

Table 1: Predicted Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC6H8O3PubChem uni.lu
Monoisotopic Mass128.04735 DaPubChem uni.lu
InChIKeyKGWOVEWJLPFMKP-UHFFFAOYSA-NPubChem uni.lu
Predicted CCS ([M+H]⁺, Ų)126.5PubChem uni.lu
Predicted CCS ([M+Na]⁺, Ų)136.2PubChem uni.lu
Predicted CCS ([M-H]⁻, Ų)125.6PubChem uni.lu

CCS: Collision Cross Section, a measure of the ion's shape in the gas phase.

Molecules with single bonds can rotate around these bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers required to interconvert between them.

This is often achieved by performing a "torsion scan," where a specific dihedral angle is systematically rotated, and a constrained geometry optimization is performed at each step. qcware.com The resulting plot of energy versus dihedral angle is known as the torsional potential energy surface. This surface reveals the energy minima corresponding to stable conformers and the energy maxima that represent the rotational barriers. qcware.com For this compound, key rotatable bonds include the C-C bond connecting the quaternary carbon to the ester group and the C-O bond of the methyl ester. Understanding its conformational preferences is crucial as different conformers can exhibit different reactivity.

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the step-by-step process of chemical reactions, known as the reaction mechanism. It allows for the characterization of short-lived, high-energy species like transition states.

A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to the energy barrier that must be overcome for a reaction to occur. Locating the precise geometry and energy of a transition state is a primary goal in computational reaction modeling. Various algorithms exist to search for these TS structures on the potential energy surface.

Once a potential transition state is located, its identity must be confirmed. This is done through two steps: first, a vibrational frequency calculation must show exactly one imaginary frequency, which corresponds to the motion along the reaction path. Second, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the reaction pathway from the transition state downhill to the reactants and products, ensuring that the identified TS correctly connects the desired species. researchgate.net This methodology has been successfully applied to study the reactions of similar ketones and alcohols. researchgate.net

When a reaction can lead to multiple products, computational chemistry can predict the likely outcome. By calculating the energy barriers (i.e., the energies of the transition states) for each possible pathway, the kinetically favored product can be identified—it will be the one formed via the lowest energy barrier.

This approach is highly effective for predicting regioselectivity and diastereoselectivity. For example, DFT studies on the cycloaddition reaction of a related compound, methyl 3-hydroxy-3-methyl-2-methylenebutanoate, successfully predicted high stereoselectivity and regioselectivity, which was in agreement with experimental results. Predicting enantioselectivity, particularly in enzyme-catalyzed reactions, is more complex but can be achieved with advanced computational methods that model the interaction between the substrate and the catalyst's active site. researchgate.net

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization. These predictions can aid in the interpretation of experimental spectra or even help identify unknown compounds.

After performing a geometry optimization and frequency calculation using a method like DFT, the vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. researchgate.net Furthermore, nuclear magnetic shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For predicting electronic spectra, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method. nih.govresearchgate.net

Table 2: Computationally Predicted Spectroscopic Data

Spectroscopic TechniquePredicted PropertiesTypical Computational Method
Infrared (IR) SpectroscopyVibrational Frequencies, IntensitiesDFT (e.g., B3LYP)
NMR SpectroscopyChemical Shifts (¹H, ¹³C), Coupling ConstantsDFT (e.g., with GIAO method)
UV-Vis SpectroscopyAbsorption Wavelengths (λmax), Oscillator StrengthsTime-Dependent DFT (TD-DFT)

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can provide invaluable support for experimental data, aiding in the correct assignment of spectral peaks. For a molecule like this compound, quantum chemical calculations, typically employing Density Functional Theory (DFT), would be the method of choice.

A standard approach would involve geometry optimization of the molecule's three-dimensional structure, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts, usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Hypothetical Data Table for Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts of this compound:

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
¹H (hydroxyl)Data not availableData not availableData not available
¹H (methyl ester)Data not availableData not availableData not available
¹H (C2-methyl)Data not availableData not availableData not available
¹H (alkyne)Data not availableData not availableData not available
¹³C (carbonyl)Data not availableData not availableData not available
¹³C (C2)Data not availableData not availableData not available
¹³C (methyl ester)Data not availableData not availableData not available
¹³C (C2-methyl)Data not availableData not availableData not available
¹³C (C3)Data not availableData not availableData not available
¹³C (C4)Data not availableData not availableData not a available

This table is presented as a template for future research, as no experimental or calculated data for this compound has been found in the public domain.

Simulation of ECD Spectra for Chiral Assignment

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images or enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute configuration of chiral molecules.

The simulation of ECD spectra through time-dependent density functional theory (TD-DFT) has become a reliable method for assigning the absolute configuration of chiral compounds. This process involves calculating the excited states of the molecule and their corresponding rotatory strengths. The calculated spectrum is then compared with the experimental ECD spectrum. A good match between the calculated spectrum of a specific enantiomer (e.g., the R-enantiomer) and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and how they interact with their environment. For this compound, MD simulations could be employed to explore its conformational landscape. The molecule has several rotatable bonds, and understanding the preferred conformations is crucial for interpreting its spectroscopic data and potential reactivity.

Furthermore, MD simulations can be used to investigate intermolecular interactions. For instance, simulations of this compound in a solvent, such as water or an organic solvent, would reveal details about solute-solvent interactions, including hydrogen bonding involving the hydroxyl and ester groups. This information is valuable for understanding its solubility and behavior in solution.

Derivatives and Analogues of Methyl 2 Hydroxy 2 Methylbut 3 Ynoate: Synthesis and Academic Exploration

Systematic Modification of the Ester Functionality

The methyl ester group of methyl 2-hydroxy-2-methylbut-3-ynoate is a prime target for modification to alter the compound's physicochemical properties, such as solubility and lipophilicity. Transesterification is a common and effective method for achieving this transformation, allowing for the introduction of a wide range of alcoholic R-groups.

This reaction is typically catalyzed by acids or bases, or mediated by enzymes, and involves reacting the parent methyl ester with a different alcohol, often in large excess to drive the equilibrium towards the desired product. The general transesterification reaction can be represented as follows:

General Reaction: Transesterification

While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established for α-hydroxy esters. Both chemical and enzymatic methods have been successfully employed for similar substrates.

Catalyst TypeGeneral ConditionsAdvantagesPotential R-Groups Introduced
Acid Catalysis Refluxing with the desired alcohol in the presence of a strong acid (e.g., H₂SO₄, TsOH)Simple, inexpensive reagentsAlkyl, Aryl, Functionalized alkyl chains
Base Catalysis Reaction with an alkoxide of the desired alcoholMilder conditions for sensitive substratesAlkyl, Aryl
Enzymatic Catalysis Use of lipases (e.g., Candida antarctica lipase (B570770) B) in a suitable organic solventHigh selectivity, mild reaction conditions, environmentally benignA wide variety of primary and secondary alcohols, including those with chiral centers

The choice of catalyst and reaction conditions depends on the desired ester and the compatibility of other functional groups within the molecule. For instance, enzymatic catalysis offers a green and highly selective alternative, particularly for the synthesis of chiral esters if a prochiral substrate is used.

Diversification of the Alkynyl Moiety

The terminal alkyne of this compound provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling significant diversification of the molecular structure. Key academic explorations in this area include Sonogashira coupling and click chemistry.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming a bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.govorganic-chemistry.orgnih.gov This reaction allows for the introduction of various aromatic and unsaturated substituents at the terminus of the butyn- a position, leading to a wide range of aryl- and vinyl-substituted α-hydroxy esters. A general scheme for the Sonogashira coupling of a terminal alkyne is shown below:

General Reaction: Sonogashira Coupling

Where X = I, Br, Cl, or OTf

The application of this methodology to this compound would yield derivatives with extended conjugation and diverse electronic properties, depending on the nature of the R' group.

Aryl/Vinyl HalideCatalyst SystemPotential Product
IodobenzenePd(PPh₃)₄, CuI, Et₃NMethyl 2-hydroxy-2-methyl-4-phenylbut-3-ynoate
4-BromopyridinePdCl₂(PPh₃)₂, CuI, Et₃NMethyl 2-hydroxy-2-methyl-4-(pyridin-4-yl)but-3-ynoate
Vinyl bromidePd(PPh₃)₄, CuI, Et₃NMethyl 2-hydroxy-2-methylhex-5-en-3-ynoate

Click Chemistry: The terminal alkyne is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with various organic azides, a diverse library of triazole-containing hybrid molecules can be readily accessed.

General Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This approach is particularly valuable for creating complex molecular architectures and for applications in medicinal chemistry and materials science, where the triazole ring can act as a stable linker or a pharmacologically active moiety.

Alterations of the α-Substitution Pattern and Stereochemistry

Modifying the α-position of the ester by replacing the methyl group with other substituents or by controlling the stereochemistry at this chiral center offers another avenue for creating structural diversity.

α-Alkylation: The α-proton of related α-hydroxy esters can be removed by a strong base to form an enolate, which can then be reacted with an alkyl halide to introduce a new alkyl group at the α-position. While the tertiary nature of the α-carbon in this compound precludes direct deprotonation and alkylation at this position, the synthesis of analogues with different α-substituents is a key area of academic exploration. The synthesis of such analogues would typically start from a different precursor, such as an α-keto ester, followed by nucleophilic addition.

Stereoselective Synthesis: The development of methods for the enantioselective synthesis of α-hydroxy esters is a significant area of research. For α-hydroxy-α-alkyl alkynoates, this can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, the diastereoselective synthesis of α-methyl and α-hydroxy-β-amino acids has been achieved via 4-substituted-1,3-oxazinan-6-ones, demonstrating the feasibility of controlling stereochemistry in related systems. nih.gov

Synthetic StrategyDescriptionPotential Outcome
Chiral Auxiliaries A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, and is then removed.Enantiomerically enriched α-hydroxy esters.
Asymmetric Catalysis A chiral catalyst is used to favor the formation of one enantiomer over the other.High enantiomeric excess of the desired product.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.Separation of enantiomers from a racemic mixture.

These methods are crucial for the synthesis of single-enantiomer compounds, which is often a requirement for pharmaceutical applications.

Synthesis and Comparative Reactivity Studies of Related α-Hydroxy Esters

To understand the influence of the alkynyl group on the reactivity of this compound, researchers have synthesized and studied a range of analogues where the triple bond is replaced with other functional groups, such as a single bond (saturated), a double bond (alkenoate), or a ketone (oxobutanoate).

Saturated Analogue (Methyl 2-hydroxy-2-methylbutanoate): This analogue can be synthesized through various methods, including the reaction of methyl 2-oxobutanoate (B1229078) with a methyl Grignard reagent. Its reactivity is characteristic of a typical tertiary α-hydroxy ester, with the primary reactive sites being the hydroxyl and ester groups.

Alkenoate Analogue (Methyl 2-hydroxy-2-methylbut-3-enoate): The synthesis of this compound can be achieved through the reaction of methyl pyruvate (B1213749) with vinylmagnesium bromide. The presence of the double bond introduces the possibility of electrophilic addition reactions and polymerization.

Oxobutanoate Analogue (Methyl 2-hydroxy-2-methyl-3-oxobutanoate): This α-hydroxy-β-keto ester can be synthesized by the α-hydroxylation of methyl 2-methyl-3-oxobutanoate. chemicalbook.com The presence of the β-keto group makes the α-proton more acidic and introduces additional reactivity, such as enolization and subsequent reactions at the γ-position.

AnalogueStructureKey Synthetic PrecursorsPotential Reactivity Differences from Parent Compound
Saturated CH₃CH₂C(OH)(CH₃)COOCH₃Methyl 2-oxobutanoate, Methylmagnesium bromideLacks the reactivity of the alkyne (e.g., no Sonogashira or click reactions).
Alkenoate CH₂=CHC(OH)(CH₃)COOCH₃Methyl pyruvate, Vinylmagnesium bromideUndergoes electrophilic addition to the double bond; can be polymerized.
Oxobutanoate CH₃C(=O)C(OH)(CH₃)COOCH₃Methyl 2-methyl-3-oxobutanoateIncreased acidity of α-protons on the acetyl group; undergoes enolization.

Investigation of Hybrid Structures Combining Features of this compound

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a growing strategy in drug discovery. mdpi.com The versatile functional groups of this compound make it an attractive building block for the synthesis of such hybrid structures.

As mentioned in section 7.2, click chemistry is a prime method for creating hybrid molecules. mdpi.com The terminal alkyne can be efficiently coupled with an azide-functionalized bioactive molecule, such as an alkaloid, a steroid, or a known drug, to generate a novel hybrid compound with potentially synergistic or enhanced biological activity.

For example, a hypothetical hybrid molecule could be synthesized by reacting this compound with an azido-functionalized anti-inflammatory drug. The resulting triazole-linked hybrid might exhibit both the properties of the parent drug and potentially new activities derived from the α-hydroxy alkynoate moiety.

The design and synthesis of such hybrid molecules represent a frontier in the academic exploration of the chemical space around this compound, with the potential to yield novel compounds with interesting and useful properties.

Future Research Directions and Unexplored Avenues for Methyl 2 Hydroxy 2 Methylbut 3 Ynoate

Development of Novel Highly Selective and Sustainable Synthetic Methodologies

Current synthetic routes to tertiary propargyl alcohols often rely on the addition of metal acetylides to ketones, which may involve stoichiometric reagents and non-ideal environmental profiles. Future research should prioritize the development of catalytic, atom-economical, and sustainable methods for the synthesis of Methyl 2-hydroxy-2-methylbut-3-ynoate.

Key research objectives include:

Direct Carboxylative Alkynylation: Investigating catalytic systems that enable the direct coupling of acetone, acetylene (B1199291), and a carboxylating agent (like CO2 or a chloroformate equivalent) to form the target molecule in a single step.

Mechanochemical Synthesis: Probing the feasibility of solvent-free mechanochemical methods (ball-milling) to drive the reaction between an appropriate lithium or sodium acetylide and methyl pyruvate (B1213749), potentially reducing solvent waste and energy consumption.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies
MethodologyPotential AdvantagesKey Research Challenges
Catalytic Three-Component ReactionHigh atom economy; reduced number of synthetic steps.Development of a highly selective and robust catalyst; controlling side reactions.
Bio-catalysisUse of renewable resources; high stereoselectivity; mild reaction conditions.Enzyme discovery and engineering; substrate scope limitations.
Electrochemical SynthesisAvoidance of harsh chemical oxidants/reductants; use of electricity as a green reagent.Electrode material stability; optimizing current efficiency and selectivity. eurekalert.org
MechanochemistryReduced or no solvent usage; potentially faster reaction rates.Ensuring reaction homogeneity; scalability of the process.

Exploration of Unprecedented Reactivity Modes of the Acetylenic and Hydroxyl Groups

The coexistence of a nucleophilic hydroxyl group and an electrophilically-activatable alkyne offers opportunities for novel intramolecular and intermolecular transformations. Future work should focus on discovering reactivity modes that go beyond the predictable reactions of each individual functional group.

Potential areas of exploration include:

Dual-Activation Catalysis: Designing catalytic systems (e.g., using cooperative Lewis acid/Brønsted base or transition metal catalysts) that simultaneously activate both the hydroxyl and alkyne moieties to facilitate novel cyclizations, rearrangements, or addition reactions.

Gold- and Platinum-Catalyzed Cycloisomerizations: While gold-catalyzed reactions of alkynes are well-known, the specific substrate this compound could undergo unique cycloisomerization pathways, potentially forming functionalized furanones or other heterocyclic structures not accessible through other means. nih.gov

Radical Cascade Reactions: Investigating the initiation of radical reactions at the acetylenic bond, followed by intramolecular trapping by the hydroxyl group or intermolecular reactions, to construct complex molecular scaffolds.

Multi-component Reactions: Using the compound as a linchpin in multi-component reactions, where the alkyne and hydroxyl groups react in a sequential, controlled manner with two or more other reactants to rapidly build molecular complexity. nih.gov

Table 2: Potential Unprecedented Reactions and Resulting Scaffolds
Reaction TypePotential Catalyst/ReagentPotential Product Scaffold
Intramolecular Hydroalkoxylation/CyclizationAu(I)/Pt(II) complexes, Brønsted/Lewis acidsSubstituted Dihydrofurans/Furanones
Reductive Coupling with CarbonylsSamarium(II) iodide, electrochemical methodsPoly-hydroxylated acyclic or cyclic structures
[2+2+2] Cycloaddition with Alkynes/NitrilesRh(I), Co(I), Ni(0) catalystsHighly substituted benzenes and pyridines
Enyne-type MetathesisGrubbs-type Ru catalystsFunctionalized 1,3-dienes

Advanced Mechanistic Studies Utilizing Cutting-Edge Spectroscopic and Computational Techniques

A deep mechanistic understanding is crucial for optimizing known reactions and discovering new ones. Future research should employ a combination of advanced spectroscopic and computational methods to probe the intricate details of reactions involving this compound.

Specific avenues for investigation include:

In-situ Spectroscopy: Utilizing techniques like ReactIR (Infrared) and Process NMR (Nuclear Magnetic Resonance) to monitor reaction profiles in real-time, allowing for the identification of transient intermediates and the elucidation of kinetic parameters.

Density Functional Theory (DFT) Calculations: Applying computational chemistry to model reaction pathways, calculate transition state energies, and rationalize observed regio- and stereoselectivities. nih.govresearchgate.net Such studies can guide experimental design by predicting the most favorable reaction conditions and catalyst structures. nih.gov

Isotope Labeling Studies: Employing isotopically labeled (e.g., ¹³C, ²H) versions of the molecule to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Table 3: Advanced Techniques for Mechanistic Elucidation
TechniqueInformation GainedResearch Application Example
Density Functional Theory (DFT)Transition state geometries and energies, reaction intermediates, thermodynamic and kinetic profiles. nih.govRationalizing the selectivity of a novel gold-catalyzed cycloisomerization reaction. researchgate.net
In-situ IR/NMR SpectroscopyReal-time concentration of reactants, intermediates, and products; reaction kinetics.Identifying a key catalytic intermediate in a multi-component reaction.
Kinetic Isotope Effect (KIE) StudiesInformation about bond-breaking/forming in the rate-determining step.Determining the mechanism of C-H activation at the terminal alkyne.

Integration into Automated Synthesis Platforms and Flow Chemistry

To enhance the efficiency, safety, and scalability of reactions involving this compound, future efforts should focus on adapting its synthesis and subsequent transformations to automated and continuous-flow platforms.

Key research goals are:

Development of a Continuous-Flow Synthesis: Designing a flow reactor setup for the synthesis of the title compound, which could allow for safer handling of acetylene and better control over reaction exotherms.

High-Throughput Experimentation: Utilizing automated robotic platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions to accelerate the discovery of novel transformations.

Table 4: Comparison of Batch vs. Flow Chemistry for Transformations
ParameterConventional Batch SynthesisContinuous Flow Synthesis
SafetyPotentially hazardous accumulation of reagents/intermediates; larger exotherms.Small reaction volumes enhance safety; superior heat and mass transfer.
ScalabilityOften requires significant re-optimization for scale-up.Scalable by extending operation time ("scaling-out"); more predictable.
Process ControlLess precise control over temperature, mixing, and reaction time.Precise, computerized control over all reaction parameters.
Multi-step SequencesRequires isolation and purification at each step.Enables "telescoped" reactions, reducing manual handling and waste.

Design of New Derivatives with Tunable Reactivity and Specific Synthetic Applications

By systematically modifying the core structure of this compound, a library of new building blocks with tailored properties can be created. Future research should focus on the rational design of these derivatives for specific applications in areas like medicinal chemistry, materials science, and catalysis.

Examples of derivative design and application include:

Ester Modification: Replacing the methyl ester with bulkier esters (e.g., tert-butyl) to sterically direct the outcome of reactions at the alkyne, or with functionalized esters that can participate in subsequent transformations.

Substitution at the Alkyne: Converting the terminal alkyne to an internal alkyne via Sonogashira coupling or other methods. This would introduce new substituents (aryl, silyl, etc.) that can modulate the electronic properties and reactivity of the π-system.

Chiral Variants: Developing enantioselective synthetic routes to access the individual (R)- and (S)-enantiomers of the molecule, which could serve as valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals.

Table 5: Proposed Derivatives and Their Potential Applications
Structural ModificationExample DerivativeTunable PropertyPotential Synthetic Application
Varying the ester grouptert-Butyl 2-hydroxy-2-methylbut-3-ynoateSteric hindrance, cleavage conditionsOrthogonal protecting group strategies
Substitution on the alkyneMethyl 2-hydroxy-2-methyl-4-phenylbut-3-ynoateElectronic properties, reactivity in cycloadditionsSynthesis of complex polyaromatic systems
Introduction of chirality(R)-Methyl 2-hydroxy-2-methylbut-3-ynoateStereochemical controlAsymmetric synthesis of bioactive molecules
Replacement of the C2-methyl groupMethyl 2-ethyl-2-hydroxybut-3-ynoateSteric bulk around the hydroxyl groupProbing steric effects in catalysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.